

# Synthesis and Characterization of 4-Iodopyridin-2(1H)-one: A Technical Guide

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## Compound of Interest

Compound Name: **4-iodopyridin-2(1H)-one**

Cat. No.: **B1320987**

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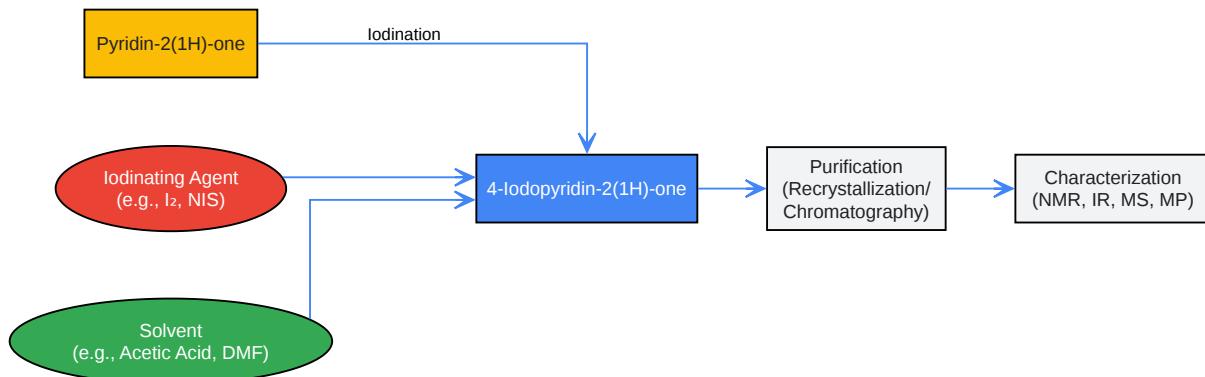
This technical guide provides a comprehensive overview of the synthesis and characterization of **4-iodopyridin-2(1H)-one**, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific compound, this document outlines a plausible synthetic route based on established chemical transformations and provides predicted characterization data to aid in its identification and purification.

## Synthesis of 4-Iodopyridin-2(1H)-one

A feasible and direct approach to the synthesis of **4-iodopyridin-2(1H)-one** is the electrophilic iodination of the readily available starting material, pyridin-2(1H)-one. The pyridinone ring system is susceptible to electrophilic substitution, and various iodinating agents can be employed for this transformation.

### Proposed Synthetic Route:

The proposed synthesis involves the direct iodination of pyridin-2(1H)-one using an iodine source in the presence of a suitable activating agent or catalyst. One effective method involves the use of molecular iodine in the presence of an oxidizing agent or a Lewis acid.



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**Figure 1:** Proposed synthesis workflow for **4-iodopyridin-2(1H)-one**.

## Experimental Protocol: Iodination of Pyridin-2(1H)-one

This protocol is adapted from general procedures for the iodination of activated aromatic rings.

### Materials:

- Pyridin-2(1H)-one
- Iodine ( $I_2$ ) or N-Iodosuccinimide (NIS)
- Acetic Acid or Dimethylformamide (DMF)
- Sodium thiosulfate ( $Na_2S_2O_3$ ) solution
- Dichloromethane ( $CH_2Cl_2$ ) or Ethyl acetate ( $EtOAc$ )
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser (if heating is required)

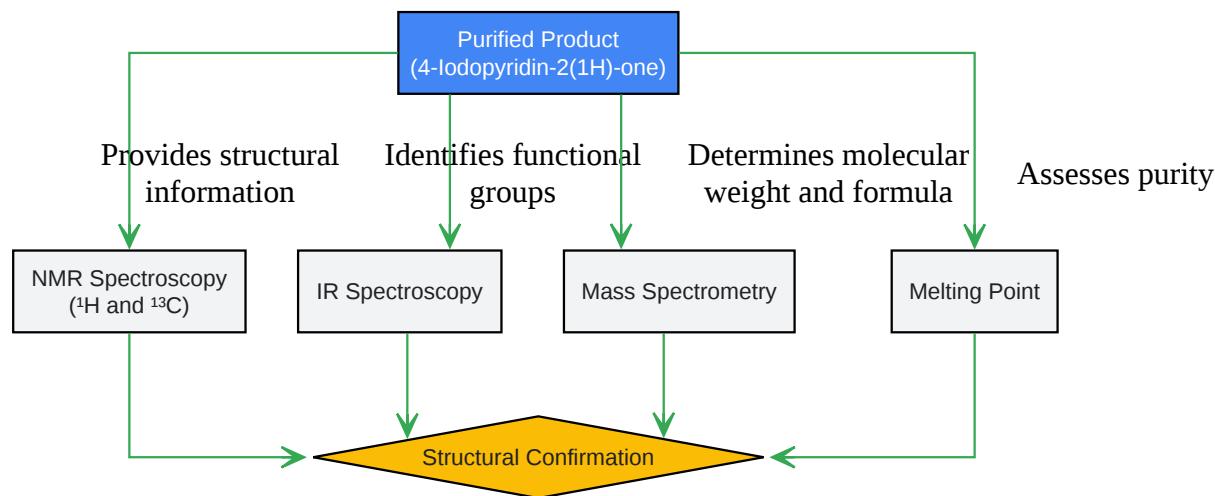
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve pyridin-2(1H)-one (1.0 eq.) in a suitable solvent such as acetic acid or DMF.
- Add the iodinating agent, such as molecular iodine (1.1 eq.) or N-iodosuccinimide (1.1 eq.), to the solution.
- The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating may be applied.
- Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is taken up in dichloromethane or ethyl acetate and washed with an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
- The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is evaporated to yield the crude product.
- The crude **4-iodopyridin-2(1H)-one** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

## Characterization of **4-iodopyridin-2(1H)-one**

The successful synthesis of **4-iodopyridin-2(1H)-one** must be confirmed through a combination of spectroscopic and physical characterization techniques.

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**Figure 2:** Logical workflow for the characterization of **4-iodopyridin-2(1H)-one**.

## Predicted Quantitative Data

The following tables summarize the predicted quantitative data for **4-iodopyridin-2(1H)-one** based on the analysis of structurally similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data (400 MHz, DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 11.5 - 12.5	br s	-	N-H
~ 7.5 - 7.7	d	~ 2.0	H-3
~ 7.3 - 7.5	dd	~ 7.0, 2.0	H-5
~ 6.2 - 6.4	d	~ 7.0	H-6

Table 2: Predicted  $^{13}\text{C}$  NMR Data (100 MHz, DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160 - 165	C-2 (C=O)
~ 140 - 145	C-6
~ 135 - 140	C-5
~ 120 - 125	C-3
~ 90 - 95	C-4 (C-I)

Table 3: Predicted IR Spectroscopy Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3100 - 2900	Broad	N-H stretch
1650 - 1680	Strong	C=O stretch (amide I)
1600 - 1580	Medium	C=C stretch
1200 - 1150	Medium	C-N stretch
600 - 500	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
221	$[\text{M}]^+$ (Molecular ion)
127	$[\text{I}]^+$
94	$[\text{M}-\text{I}]^+$

Table 5: Predicted Physical Properties

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>4</sub> INO
Molecular Weight	221.00 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	> 200 °C (decomposes)
Solubility	Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol.

## Conclusion

This technical guide provides a practical framework for the synthesis and characterization of **4-iodopyridin-2(1H)-one**. The proposed synthetic protocol offers a straightforward method for obtaining the target compound, while the predicted characterization data serves as a valuable reference for its identification and purity assessment. This information is intended to support researchers and scientists in the fields of organic synthesis and drug discovery in their efforts to utilize this important chemical intermediate.

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